N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide typically involves the condensation of 3,4-dimethoxybenzaldehyde with 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The benzimidazole ring and the dimethoxyphenyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzimidazole and dimethoxyphenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The dimethoxyphenyl group may enhance the compound’s binding affinity and specificity. Overall, the compound’s effects are mediated through its ability to modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
- N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide
- N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
Uniqueness
N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the benzimidazole ring and the dimethoxyphenyl group enhances its potential for diverse applications in research and industry .
Biological Activity
N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activities, mechanisms of action, and comparative studies with similar compounds.
- Molecular Formula : C20H22N4O3S
- Molecular Weight : 398.5 g/mol
- IUPAC Name : N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide
Synthesis
The synthesis of this compound generally involves the condensation of 3,4-dimethoxybenzaldehyde with 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide under acidic or basic conditions. Common solvents used include ethanol or methanol, followed by purification through recrystallization.
Antimicrobial Activity
Research indicates that compounds containing benzimidazole and similar moieties exhibit considerable antimicrobial properties. In vitro studies have shown that derivatives of benzimidazole demonstrate effective antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with Minimum Inhibitory Concentrations (MICs) ranging from 1 to 16 µg/mL have been reported against strains such as Staphylococcus aureus and Escherichia coli .
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
Compound A | S. aureus | 4 |
Compound B | E. coli | 8 |
N'-[(1E)...] | Klebsiella pneumoniae | 16 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines, including leukemia and solid tumors. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest . Notably, the presence of the benzimidazole ring is crucial for enhancing cytotoxicity against cancer cells.
Anti-inflammatory Activity
Preliminary studies suggest that derivatives of this compound exhibit anti-inflammatory effects. For example, some analogs have shown a percentage inhibition of edema in carrageenan-induced models comparable to standard anti-inflammatory drugs like diclofenac sodium .
The biological activity of this compound is believed to stem from its interaction with specific molecular targets:
- Inhibition of Enzymes : The benzimidazole moiety can inhibit various enzymes involved in cancer progression and microbial resistance.
- Modulation of Receptors : The compound may bind to cellular receptors, altering signal transduction pathways that lead to apoptosis in cancer cells or immune response modulation in infections.
Comparative Studies
Comparative studies with similar compounds highlight the unique efficacy of this compound:
- Compared to other benzimidazole derivatives, this compound exhibits enhanced activity due to its specific structural features that allow better binding affinity to target sites.
Similar Compound | Activity | Remarks |
---|---|---|
Compound X | Moderate | Less effective than N'-[(1E)...] |
Compound Y | High | Similar structure but different substituents |
Properties
Molecular Formula |
C20H22N4O3S |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C20H22N4O3S/c1-13(14-9-10-17(26-3)18(11-14)27-4)22-23-19(25)12-28-20-21-15-7-5-6-8-16(15)24(20)2/h5-11H,12H2,1-4H3,(H,23,25)/b22-13+ |
InChI Key |
QHXXYRHFMTVGDX-LPYMAVHISA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1C)/C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1C)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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